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Compound of Interest

Compound Name: 4-Chloro-2-hydroxybenzamide

Cat. No.: B1601765

An In-depth Technical Guide to the Core Physical and Chemical Properties of 4-Chloro-2-
hydroxybenzamide

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide
provides a comprehensive analysis of 4-Chloro-2-hydroxybenzamide. As a Senior Application
Scientist, the following discourse is structured to deliver not just data, but actionable insights
into the causality behind the compound's behavior and its experimental determination.

Introduction and Strategic Importance

4-Chloro-2-hydroxybenzamide (CAS No: 37893-37-1) is a halogenated derivative of
salicylamide. Salicylamides, a class of compounds characterized by a 2-hydroxybenzamide
scaffold, are of significant interest in medicinal chemistry due to their wide spectrum of
pharmacological activities. These activities include antibacterial, antimycobacterial, and
antifungal properties.[1] The introduction of a chlorine atom at the 4-position of the phenyl ring
critically influences the molecule's electronic properties, lipophilicity, and metabolic stability,
thereby modulating its biological activity and pharmacokinetic profile.

This document serves as a technical primer, elucidating the fundamental physicochemical
properties of 4-Chloro-2-hydroxybenzamide. Understanding these core characteristics is
paramount for its application as a synthetic building block and for the rational design of novel
therapeutic agents.[2]

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1601765?utm_src=pdf-interest
https://www.benchchem.com/product/b1601765?utm_src=pdf-body
https://www.benchchem.com/product/b1601765?utm_src=pdf-body
https://www.benchchem.com/product/b1601765?utm_src=pdf-body
https://www.benchchem.com/product/b1601765?utm_src=pdf-body
https://www.mdpi.com/1420-3049/16/3/2414
https://www.benchchem.com/product/b1601765?utm_src=pdf-body
https://www.biosynth.com/p/MBA89337/37893-37-1-4-chloro-2-hydroxybenzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601765?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Identity and Molecular Structure

A precise understanding of the molecular architecture is the foundation for interpreting all other
chemical and physical data.

Identifier Value Source
CAS Number 37893-37-1 [2][3]
Molecular Formula C7HeCINO2 [2][3]
Molecular Weight 171.58 g/mol [2][3]
IUPAC Name 4-chloro-2-hydroxybenzamide [3]
Canonical SMILES C1=CC(=C(C=C1CNHO)C(=O)N  [2]
InChl Key NNHMQZBVJPQCAK- n

UHFFFAOYSA-N

The structure consists of a benzene ring substituted with a hydroxyl group (-OH) at position 2, a
carboxamide group (-CONHz2) at position 1, and a chlorine atom (-Cl) at position 4. The
intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl
oxygen is a key feature, influencing its conformation and properties.

Caption: Molecular structure of 4-Chloro-2-hydroxybenzamide.

Core Physical Properties

The physical properties dictate the compound's behavior in various matrices, which is critical
for formulation, purification, and experimental design.
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Property Value Comments Source
) ) Typical for
White to off-white ] ]
Appearance ) salicylamide [5]
crystalline powder o
derivatives.
High boiling point is
N ) ) expected due to
Boiling Point 312.90 °C (Predicted) ) [2]
hydrogen bonding and
molecular weight.
The related 5-chloro
isomer melts at 200-
Melting Point Not available 202 °C. A similar high [6]
melting point is
expected.
The parent
) compound,
Low in water; Soluble ) )
) ) salicylamide, has low
o in organic solvents .
Solubility ) water solubility. [5]
like ethanol, acetone, )
Halogenation often
and DMSO.
decreases agueous
solubility further.
Recommended for
Storage Store at 2°C - 8°C maintaining long-term [2]

stability.

The low aqueous solubility is a common challenge with salicylamides, often necessitating the

use of organic co-solvents or advanced formulation strategies in drug development.[1]

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule. While a

dedicated spectrum for 4-Chloro-2-hydroxybenzamide is not publicly available, its features

can be reliably predicted based on its constituent functional groups and data from analogous

structures.
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» 'H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for
the aromatic protons, the amide protons, and the hydroxyl proton. The three aromatic
protons will appear as a complex multiplet system due to their coupling. The amide (-NH-z)
protons may appear as one or two broad singlets, and the phenolic (-OH) proton will be a
broad singlet, with its chemical shift being highly dependent on solvent and concentration.

e 13C NMR Spectroscopy: The carbon NMR spectrum should display seven unique signals
corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the amide
will be the most downfield signal. The chemical shifts of the aromatic carbons are influenced
by the electronic effects of the three different substituents (-OH, -Cl, -CONH:).

« Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying functional
groups. Key expected absorption bands include:

[¢]

O-H stretch: A broad band around 3200-3600 cm~1 for the phenolic hydroxyl group.

[e]

N-H stretch: Two distinct peaks around 3150-3500 cm~! for the primary amide.

o

C=0 stretch: A strong, sharp peak around 1630-1680 cm~1 for the amide carbonyl.

[¢]

C=C stretch: Peaks in the 1450-1600 cm~1 region for the aromatic ring.

[e]

C-Cl stretch: A band in the 600-800 cm~* region.

o UV-Vis Spectroscopy: The molecule contains a substituted benzene ring, a chromophore
that absorbs UV light. The presence of the hydroxyl, amide, and chloro groups will shift the
absorption maxima (A_max) compared to unsubstituted benzene.[7] Electronic transitions,
likely of the Tt — 1t* type, are expected in the UV region.[8]

Chemical Reactivity and Stability

The reactivity of 4-Chloro-2-hydroxybenzamide is governed by its three functional groups: the
phenolic hydroxyl, the primary amide, and the chloro-substituted aromatic ring.

e Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base to
form a phenoxide. It can undergo O-alkylation or O-acylation reactions.
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e Amide Group: The amide bond can be hydrolyzed under strong acidic or basic conditions to
yield 4-chlorosalicylic acid and ammonia.

» Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the
strongly activating -OH group and deactivated by the -Cl and -CONH:z groups. The directing
effects of these groups will determine the position of substitution in further reactions.

 Stability: The compound is generally stable under normal conditions but should be stored
away from strong oxidizing agents, acids, and bases.[9] As with many phenols, it may be
sensitive to light and air over long periods.

Synthesis Pathway Overview

While specific manufacturing processes are proprietary, a logical and common synthetic route
involves the amidation of a 4-chlorosalicylic acid derivative.

Synthesis of 4-Chloro-2-hydroxybenzamide

Ammonia (NHs)
or Ammonium Hydroxide
Step 2: Amidation 4-Chloro-2-hydroxybenzamide
— . Step 1 Activation
4 el BIEEE e 3 e (e.g., SOCI, Esterification) )//’

Click to download full resolution via product page
Caption: A plausible synthetic route to 4-Chloro-2-hydroxybenzamide.

This two-step process typically involves first converting the carboxylic acid of 4-chlorosalicylic
acid into a more reactive species (like an acyl chloride or an ester) followed by reaction with
ammonia. This is a standard and robust method for amide formation.

Biological Activity and Applications
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4-Chloro-2-hydroxybenzamide serves as a key intermediate in the synthesis of more
complex molecules with targeted biological activities.[2] The salicylamide scaffold itself is
known for a wide range of pharmacological effects. Derivatives have shown potent activity
against various pathogens and cellular targets:

» Antimycobacterial Activity: Chloro-substituted salicylamides have demonstrated significant
activity against mycobacterial strains, sometimes comparable or superior to standard drugs
like isoniazid.[1]

o Antibacterial and Antifungal Activity: The class of compounds exhibits broad-spectrum
antimicrobial properties.[1][10]

» Antiviral Potential: Related salicylamide derivatives, such as niclosamide, are known to
possess broad-spectrum antiviral activities.[11]

The specific activity of 4-Chloro-2-hydroxybenzamide would need to be determined through
dedicated screening, but its structural similarity to other active compounds makes it a promising
candidate for further investigation and a valuable scaffold for medicinal chemistry programs.

Safety and Toxicological Profile

Handling any chemical substance requires adherence to strict safety protocols. The following
information is based on available data for this compound and structurally related chemicals.

o GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

e Precautionary Statements:
o Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[2]

o Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel
unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN
EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present
and easy to do. Continue rinsing).[2]
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» Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
Employ standard personal protective equipment (PPE), including safety goggles, gloves, and
a lab coat.[9]

o First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15
minutes. For skin contact, wash off with soap and plenty of water. If inhaled, move to fresh
air. If ingested, seek medical attention.[9][12]

Experimental Protocols

The following are standardized, field-proven methodologies for characterizing key properties of
4-Chloro-2-hydroxybenzamide.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the crystalline solid melts.
e Preparation: Ensure the 4-Chloro-2-hydroxybenzamide sample is dry and finely powdered.

o Capillary Loading: Tightly pack a small amount of the sample into a capillary tube to a height
of 2-3 mm.

¢ Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

o Heating: Heat the apparatus rapidly to about 15-20 °C below the expected melting point.
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting point is
reported as the range T1-Ta.

Protocol 2: Equilibrium Solubility Determination (Shake-
Flask Method)

Objective: To determine the saturation solubility of the compound in a specific solvent at a
controlled temperature. This protocol is adapted from standard methods used for similar
compounds like 4-Hydroxybenzamide.[13]
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System Preparation: Add an excess amount of solid 4-Chloro-2-hydroxybenzamide to a
known volume of the chosen solvent (e.g., phosphate-buffered saline, ethanol) in a sealed,
screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C or 37
°C). Agitate the mixture for a predetermined period (typically 24-48 hours) to allow the
system to reach equilibrium.

Phase Separation: After equilibration, remove the vial and allow the undissolved solid to
settle. Centrifuge the sample to pellet the remaining solid.

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.
Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.22 um PTFE)
into a clean vial. This step is critical to remove any microscopic particulate matter.

Quantification (HPLC): Dilute the filtered sample with an appropriate mobile phase and
quantify the concentration of 4-Chloro-2-hydroxybenzamide using a validated High-
Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve
prepared with standards of known concentrations must be used for accurate quantification.
[13]
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Shake-Flask Solubility Workflow
1. System Preparation
Add excess solid to solvent

:

2. Equilibration
Agitate at constant temp
(24-48 hrs)

:

3. Phase Separation
Centrifuge to pellet solid

:

4. Sample Collection
Filter supernatant (0.22 pum)

:

5. Quantification
Analyze filtrate via validated
HPLC method

Click to download full resolution via product page

Caption: Experimental workflow for solubility determination.

Conclusion

4-Chloro-2-hydroxybenzamide is a well-defined chemical entity with properties that make it a
valuable building block in medicinal and materials chemistry. Its characteristics—low aqueous
solubility, high melting point, and specific reactivity profile—are largely dictated by the interplay
of its hydroxyl, amide, and chloro-substituted aromatic functionalities. The insights and
protocols provided in this guide are intended to equip researchers with the foundational
knowledge required for the effective handling, characterization, and strategic utilization of this
compound in their research and development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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